7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has been studied for its potential antiviral activity . It is a novel purine conjugate that contains fragments of ω-amino acids with different lengths of the polymethylene chain as a linker .
Synthesis Analysis
The synthesis of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves a method where novel purine conjugates with this compound are developed . This process includes the reaction of nucleophilic substitution of chlorine in various chloropyrimidines .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H, 19F, and 13C NMR spectral data .Scientific Research Applications
Antiviral Activity
7,8-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has been investigated for its antiviral properties. Researchers synthesized pyrimidine conjugates containing fragments of this compound and evaluated their antiviral activity. Notably, these conjugates exhibited anti-herpesvirus activity, although less potent than the lead compound (purine conjugate). However, they did not show significant activity against influenza A (H1N1) virus .
Heterocyclic Scaffold
Pyrimidine-based compounds, including 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine, serve as essential heterocyclic scaffolds. These scaffolds form the basis for nucleobases (such as uracil, thymine, adenine, and guanine) found in nucleic acids. The compound’s unique structure contributes to its diverse biological and pharmacological activities, including anticancer, antiviral, and antibacterial effects .
Synthetic Chemistry
The synthesis of 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives involves nucleophilic substitution reactions. Researchers have confirmed the structures of these compounds using NMR spectral data and chiral HPLC. Understanding their synthetic pathways contributes to further exploration of their properties .
Enantioselective Synthesis
Enantioselective microbial synthesis of the (S)-enantiomer of 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has been achieved. This enantiomer is of interest due to its potential biological activities and applications .
Comparative X-ray Diffraction Studies
Researchers have conducted comparative X-ray diffraction studies on the racemate and (S)-enantiomer of 7,8-difluoro-3-methyl-2,3-dihydro-4H-benzo[b][1,4]oxazine. These studies provide valuable insights into the crystal structures and stereochemistry of the compound .
Purine Conjugates
Novel purine conjugates containing fragments of 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine have been synthesized. These conjugates incorporate ω-amino acids as linkers. Investigating their properties and potential applications expands our understanding of this compound’s versatility .
Mechanism of Action
Target of Action
The primary target of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is the herpes simplex virus type 1 (HSV-1) . This virus is a widespread viral infection, with more than 90% of the global population being carriers .
Mode of Action
7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine interacts with the large subunit of the HSV-1 terminase complex , selectively inhibiting HSV-1 reproduction in vitro . This mode of action is different from most modern antiherpetic drugs, which selectively inhibit viral DNA polymerase .
Biochemical Pathways
The compound affects the viral replication process by acting on the terminase complex of HSV-1 . This complex plays a crucial role in packaging the viral genome into the capsid, a critical step in the viral replication cycle. By inhibiting this process, 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine prevents the virus from reproducing and spreading.
Pharmacokinetics
The compound’s antiviral activity has been confirmed in vitro , suggesting that it can interact effectively with its target
Result of Action
The result of the compound’s action is a significant decrease in HSV-1 reproduction, including strains resistant to acyclovir . This effect opens up new possibilities for controlling herpesvirus infection, particularly in cases where resistance to first-line drugs has developed .
properties
IUPAC Name |
7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2,11H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPVTXOFDWKYDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine |
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